molecular formula C19H15FN2O B5709096 N-benzyl-4-fluoro-N-2-pyridinylbenzamide CAS No. 5539-83-3

N-benzyl-4-fluoro-N-2-pyridinylbenzamide

Cat. No. B5709096
CAS RN: 5539-83-3
M. Wt: 306.3 g/mol
InChI Key: ZYJGCMIUAKKLEG-UHFFFAOYSA-N
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Description

N-benzyl-4-fluoro-N-2-pyridinylbenzamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is also known as GSK-J4, and it has been shown to have a variety of interesting properties that make it useful for a range of different applications.

Mechanism of Action

The mechanism of action of N-benzyl-4-fluoro-N-2-pyridinylbenzamide involves the inhibition of JmjC-KDMs. These enzymes are responsible for removing specific chemical groups from histone proteins, which can alter gene expression and cellular function. By inhibiting these enzymes, N-benzyl-4-fluoro-N-2-pyridinylbenzamide can alter the expression of certain genes, leading to changes in cellular function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-4-fluoro-N-2-pyridinylbenzamide are complex and varied. This compound has been shown to affect the expression of a wide range of genes, leading to changes in cellular function and behavior. Additionally, N-benzyl-4-fluoro-N-2-pyridinylbenzamide has been shown to have anti-inflammatory properties, making it useful for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-4-fluoro-N-2-pyridinylbenzamide in lab experiments is that it is a highly specific inhibitor of JmjC-KDMs. This makes it useful for studying the role of these enzymes in gene regulation and cellular function. However, one limitation of using this compound is that it can be difficult to work with and requires specialized equipment and expertise.

Future Directions

There are many potential future directions for research involving N-benzyl-4-fluoro-N-2-pyridinylbenzamide. One area of interest is the development of new drugs that target JmjC-KDMs, which could be useful for the treatment of a range of diseases. Additionally, researchers are interested in studying the role of these enzymes in cancer and other diseases, which could lead to new insights into the mechanisms underlying these conditions. Finally, there is interest in developing new synthetic methods for producing N-benzyl-4-fluoro-N-2-pyridinylbenzamide, which could make it more accessible for use in scientific research.

Synthesis Methods

The synthesis of N-benzyl-4-fluoro-N-2-pyridinylbenzamide is a complex process that involves several steps. First, the starting materials are combined and heated to a specific temperature. Then, a series of chemical reactions occur that result in the formation of the final product. This process requires specialized equipment and expertise, and it is typically carried out in a laboratory setting.

Scientific Research Applications

N-benzyl-4-fluoro-N-2-pyridinylbenzamide has been used in a variety of scientific research applications, including studies of gene regulation and epigenetics. This compound has been shown to inhibit the activity of a specific enzyme known as the Jumonji C domain-containing histone demethylases (JmjC-KDMs). By inhibiting this enzyme, N-benzyl-4-fluoro-N-2-pyridinylbenzamide can alter the expression of certain genes, leading to changes in cellular function and behavior.

properties

IUPAC Name

N-benzyl-4-fluoro-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O/c20-17-11-9-16(10-12-17)19(23)22(18-8-4-5-13-21-18)14-15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJGCMIUAKKLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354406
Record name N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide

CAS RN

5539-83-3
Record name N-Benzyl-4-fluoro-N-pyridin-2-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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